Cas no 35704-19-9 (N-(4-Cyanophenyl)acetamide)

N-(4-Cyanophenyl)acetamide is a synthetic organic compound featuring both an acetamide and a cyano functional group attached to a phenyl ring. This structure lends it utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients. The cyano group enhances reactivity, facilitating further chemical modifications, while the acetamide moiety contributes to stability and solubility in organic solvents. Its well-defined molecular properties make it suitable for controlled reactions in heterocyclic and fine chemical synthesis. The compound is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications. Proper handling and storage are recommended to maintain its integrity.
N-(4-Cyanophenyl)acetamide structure
N-(4-Cyanophenyl)acetamide structure
Product Name:N-(4-Cyanophenyl)acetamide
CAS No:35704-19-9
MF:C9H8N2O
MW:160.17262172699
MDL:MFCD00001814
CID:89163
PubChem ID:37256
Update Time:2025-06-08

N-(4-Cyanophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-Cyanophenyl)acetamide
    • 4-Cyanoacetanilide
    • N1-(4-cyanophenyl)acetamide
    • 4'-Cyanoacetanilide
    • 4-ACETAMIDOBENZONITRILE
    • p-Cyanoacetanilide
    • 4‘-Cyanoacetanilide
    • 4′-Cyanoacetanilide
    • 4-acetaminobenzonitrile
    • ACETANILIDE,4'-CYANO
    • EINECS 252-685-2
    • p-Acetamidobenzonitirle
    • Acetanilide,4'-cyano- (6CI,7CI)
    • 4-Acetylaminobenzonitrile
    • N-Acetyl-4-cyanoaniline
    • NSC 88010
    • p-Acetamidobenzonitrile
    • Acetamide, N-(4-cyanophenyl)-
    • p-Acetylamino-benzonitrile
    • p-Acetylamino-benzonitrile [French]
    • UFKRTEWFEYWIHD-UHFFFAOYSA-N
    • p-Acetaminobenzonitrile
    • PubChem13216
    • 4-aceta-midobenzonitrile
    • 4-Acetamido benzonitrile
    • N-Acetyl-4-cyanoanil
    • UNII-CX4HYQ9P3J
    • Oprea1_707107
    • 10.14272/UFKRTEWFEYWIHD-UHFFFAOYSA-N
    • NSC-88010
    • 10.14272/UFKRTEWFEYWIHD-UHFFFAOYSA-N.1
    • Maybridge1_008955
    • EN300-26690
    • Z30612220
    • S0P
    • ACETANILIDE, 4'-CYANO-
    • 4-Cyano-N-acetylaniline
    • HMS566P01
    • AKOS000200004
    • 4-14-00-01203 (Beilstein Handbook Reference)
    • FT-0629675
    • A822950
    • CHEBI:194990
    • InChI=1/C9H8N2O/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,1H3,(H,11,12
    • BRN 0776361
    • DTXSID20189225
    • MFCD00001814
    • doi:10.14272/UFKRTEWFEYWIHD-UHFFFAOYSA-N
    • N-(4-Cyanophenyl)acetamide #
    • CS-0028724
    • DS-2382
    • CCG-40526
    • N-(4-Cyano-phenyl)-acetamide
    • NS00029902
    • doi:10.14272/UFKRTEWFEYWIHD-UHFFFAOYSA-N.1
    • 35704-19-9
    • NSC88010
    • SY035365
    • SCHEMBL1344408
    • CX4HYQ9P3J
    • AQ-917/40174211
    • 4 inverted exclamation mark -Cyanoacetanilide
    • SB76048
    • DTXCID50111716
    • DB-013192
    • MDL: MFCD00001814
    • Inchi: 1S/C9H8N2O/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,1H3,(H,11,12)
    • InChI Key: UFKRTEWFEYWIHD-UHFFFAOYSA-N
    • SMILES: O=C(C)NC1C=CC(C#N)=CC=1
    • BRN: 0776361

Computed Properties

  • Exact Mass: 160.06400
  • Monoisotopic Mass: 160.063663
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52.9

Experimental Properties

  • Color/Form: powder
  • Density: 1.16 g/cm3
  • Melting Point: 206-208 °C(lit.)
  • Boiling Point: 392.1℃ at 760 mmHg
  • Flash Point: 191 °C
  • Refractive Index: 1.557
  • PSA: 52.89000
  • LogP: 1.58968
  • Solubility: Insoluble

N-(4-Cyanophenyl)acetamide Security Information

N-(4-Cyanophenyl)acetamide Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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N-(4-Cyanophenyl)acetamide Production Method

N-(4-Cyanophenyl)acetamide Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:35704-19-9)4-ACETAMIDOBENZONITRILE
Order Number:sfd1837
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com

N-(4-Cyanophenyl)acetamide Related Literature

Additional information on N-(4-Cyanophenyl)acetamide

N-(4-Cyanophenyl)acetamide: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

N-(4-Cyanophenyl)acetamide (CAS No. 35704-19-9), a member of the aryl acetamide derivatives family, has garnered significant attention in recent years due to its unique chemical properties and diverse applications in pharmaceuticals, materials science, and academic research. This compound, characterized by its benzene ring substituted with a cyano group at the 4-position and an acetamide moiety, exhibits intriguing reactivity profiles that make it a versatile building block for advanced chemical synthesis.

Structurally, N-(4-cyanophenyl)acetamide features a conjugated system between the cyano group (CN-) and the carbonyl group (C=O), which enhances its electronic delocalization. This property is particularly advantageous in electrophilic aromatic substitution reactions, where the electron-withdrawing groups direct incoming substituents to specific positions. Recent studies published in Journal of Organic Chemistry (2023) demonstrated that this compound can serve as an efficient precursor for synthesizing heterocyclic scaffolds, critical for drug discovery programs targeting oncology and neurodegenerative diseases.

In pharmacological research, N-(4-cyanophenyl)acetamide has emerged as a promising lead compound in anticancer drug development. A 2023 study from the Nature Communications highlighted its ability to inhibit histone deacetylase (HDAC) enzymes through a novel mechanism involving π-stacking interactions with protein active sites. This activity was shown to induce apoptosis in human leukemia cell lines (HL-60) with IC50 values as low as 1.8 μM, outperforming conventional HDAC inhibitors like vorinostat in selectivity assays. The compound's dual functionality—combining acylamino pharmacophores with cyano groups—allows for tunable bioavailability when conjugated with polyethylene glycol (PEG) carriers.

Synthetic chemists have optimized protocols for preparing N-(4-cyano phenyl)acetamide, leveraging microwave-assisted synthesis to achieve yields exceeding 95% under solvent-free conditions. A 2022 paper in Green Chemistry reported that using heterogeneous catalysts like montmorillonite K10 reduces reaction times from 8 hours to 30 minutes while eliminating hazardous solvents like dichloromethane. These advancements align with current trends toward sustainable chemistry practices without compromising purity standards (1H NMR and MS data confirm >98% purity under GLP conditions).

In materials science applications, this compound's thermodynamic stability has been exploited for developing next-generation liquid crystal polymers (LCPs). Research teams at MIT demonstrated that incorporating N-(4-cyano phenyl)acetamide-derived monomers into LCP networks improves dielectric constants by 37% compared to traditional biphenyl-based systems. These improvements are critical for high-frequency electronic devices operating at GHz ranges, as reported in the Advanced Materials Interfaces journal late last year.

Ongoing investigations into its photophysical properties reveal potential uses in organic light-emitting diodes (OLEDs). Studies published in Angewandte Chemie International Edition (June 2023) showed that substituting benzene rings with this molecule's core structure enhances quantum yields by optimizing singlet-triplet energy gaps. Such findings position this compound as a candidate for developing energy-efficient OLED phosphors requiring minimal dopant concentrations.

Clinical translation efforts are focusing on improving its aqueous solubility through prodrug strategies. Researchers at Stanford University recently synthesized a sulfonate ester derivative (N,N'-bis[acetyl(phenylcarbamoyl)]methyl-sulfonic acid ester), which exhibited tenfold increased water solubility while maintaining cytotoxic activity against pancreatic cancer cells (Panc-1). This advancement addresses one of the primary challenges limiting small molecule drug delivery systems.

The compound's spectroscopic signatures provide valuable insights into reaction mechanisms during cross-coupling processes. For instance, its IR spectrum displays characteristic peaks at 1685 cm-1 (C=O stretch) and 1150 cm-1 (C-N stretch), which serve as diagnostic markers during Suzuki-Miyaura coupling reactions with aryl halides. These features were utilized in real-time monitoring systems developed by Tokyo Tech researchers to optimize ligand selection during palladium-catalyzed transformations.

In conclusion, N-(4-cyano phenyl)acetamide CAS No.35704-19-9 serves as a multifunctional platform molecule bridging diverse scientific disciplines. Its continued exploration across medicinal chemistry, materials engineering, and analytical methodologies underscores its status as an indispensable tool in modern chemical research. Future work will likely focus on scaling production via continuous flow chemistry systems while maintaining compliance with ICH Q7A guidelines for pharmaceutical intermediates.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:35704-19-9)4-ACETAMIDOBENZONITRILE
sfd1837
Purity:99.9%
Quantity:200kg
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